An In-depth Technical Guide to Benzyl[2-(3-bromophenyl)propan-2-yl]amine Hydrochloride: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to Benzyl[2-(3-bromophenyl)propan-2-yl]amine Hydrochloride: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Benzyl[2-(3-bromophenyl)propan-2-yl]amine hydrochloride (HCl), a substituted benzylamine derivative of interest in medicinal chemistry and pharmacological research. Drawing from established principles of organic synthesis and spectroscopic analysis, this document details a plausible synthetic pathway, predicted physicochemical and spectral properties, and explores potential avenues for its application in drug discovery.
Chemical Identity and Physicochemical Properties
Benzyl[2-(3-bromophenyl)propan-2-yl]amine hydrochloride is a secondary amine salt with the chemical formula C₁₆H₁₉BrClN.[1] The structure features a benzyl group and a bulky 2-(3-bromophenyl)propan-2-yl group attached to a central nitrogen atom. The hydrochloride salt form enhances its stability and solubility in aqueous media, a desirable characteristic for biological testing.
| Property | Predicted Value/Observation | Source/Justification |
| CAS Number | 1400644-86-1 | [1][2] |
| Molecular Formula | C₁₆H₁₈BrN • HCl | [2][3][4] |
| Molecular Weight | 340.69 g/mol | [1] |
| Appearance | White to off-white crystalline solid | Based on typical appearance of amine hydrochlorides. |
| Melting Point | Not available. Expected to be >150 °C. | Amine salts generally have high melting points. |
| Solubility | Soluble in water, methanol, and DMSO. Sparingly soluble in less polar organic solvents like dichloromethane and ethyl acetate. | The hydrochloride salt form increases polarity and aqueous solubility. |
| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents. | General stability of benzylamine derivatives. |
Proposed Synthetic Pathway
The synthesis of Benzyl[2-(3-bromophenyl)propan-2-yl]amine HCl can be logically approached through a multi-step sequence, culminating in a reductive amination reaction. This pathway is designed for efficiency and utilizes well-established synthetic transformations.
Caption: Proposed four-step synthesis of Benzyl[2-(3-bromophenyl)propan-2-yl]amine HCl.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(3-bromophenyl)propan-2-ol
This step involves a Grignard reaction, a classic method for forming carbon-carbon bonds.[5][6][7][8]
-
Materials: 3-Bromoacetophenone, magnesium turnings, methyl iodide, anhydrous diethyl ether, saturated aqueous ammonium chloride solution.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings.
-
Prepare a solution of methyl iodide in anhydrous diethyl ether and add it dropwise to the magnesium turnings to initiate the formation of methylmagnesium iodide (Grignard reagent).
-
Once the Grignard reagent formation is complete, cool the flask in an ice bath.
-
Add a solution of 3-bromoacetophenone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
Step 2: Synthesis of 2-(3-bromophenyl)propan-2-amine
The Ritter reaction provides a direct route from tertiary alcohols to N-substituted amides, which can then be hydrolyzed to the corresponding amine.
-
Materials: 2-(3-bromophenyl)propan-2-ol, acetonitrile, concentrated sulfuric acid, sodium hydroxide solution.
-
Procedure:
-
To a stirred solution of 2-(3-bromophenyl)propan-2-ol in acetonitrile at 0 °C, slowly add concentrated sulfuric acid.
-
Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Pour the reaction mixture onto crushed ice and basify with a cold sodium hydroxide solution to pH > 10.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude amine.
-
Step 3: Synthesis of Benzyl[2-(3-bromophenyl)propan-2-yl]amine
Reductive amination is a highly efficient method for the synthesis of secondary amines from primary amines and aldehydes.[9][10][11][12][13]
-
Materials: 2-(3-bromophenyl)propan-2-amine, benzaldehyde, sodium triacetoxyborohydride, dichloromethane.
-
Procedure:
-
Dissolve 2-(3-bromophenyl)propan-2-amine and benzaldehyde in dichloromethane.
-
To this solution, add sodium triacetoxyborohydride in portions at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 4: Formation of the Hydrochloride Salt
-
Materials: Benzyl[2-(3-bromophenyl)propan-2-yl]amine, hydrochloric acid solution in diethyl ether or dioxane.
-
Procedure:
-
Dissolve the purified free base in a minimal amount of diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether (or dioxane) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Analytical Characterization: Predicted Spectroscopic Data
The following are predicted spectroscopic data based on the structure of Benzyl[2-(3-bromophenyl)propan-2-yl]amine HCl and known data for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
~9.0-8.5 (broad s, 2H): N-H protons of the ammonium salt.
-
~7.6-7.2 (m, 9H): Aromatic protons of the 3-bromophenyl and benzyl groups.
-
~4.1 (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).
-
~1.6 (s, 6H): Methyl protons of the propan-2-yl group (-C(CH₃)₂).
-
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
~145-140: Quaternary carbon of the 3-bromophenyl ring attached to the propan-2-yl group.
-
~135-127: Aromatic carbons.
-
~122: Carbon of the 3-bromophenyl ring attached to the bromine atom.
-
~60: Quaternary carbon of the propan-2-yl group (-C(CH₃)₂).
-
~50: Methylene carbon of the benzyl group (-CH₂-Ph).
-
~25: Methyl carbons of the propan-2-yl group (-C(CH₃)₂).
-
Infrared (IR) Spectroscopy
-
Characteristic Absorptions (cm⁻¹):
-
~3000-2700 (broad): N-H stretching of the secondary ammonium salt.
-
~3100-3000: Aromatic C-H stretching.
-
~2980-2900: Aliphatic C-H stretching.
-
~1600, 1480, 1450: Aromatic C=C stretching.
-
~780, 700: C-H out-of-plane bending for meta-substituted and monosubstituted aromatic rings.
-
~550: C-Br stretching.
-
Mass Spectrometry (MS)
-
Method: Electrospray Ionization (ESI+).
-
Expected [M+H]⁺: m/z ~304.09 (corresponding to the free base C₁₆H₁₈BrN). The isotopic pattern will be characteristic of a compound containing one bromine atom (approximately equal intensity peaks at m/z 304 and 306).
-
Major Fragmentation Pathways:
-
Loss of the benzyl group (C₇H₇, 91 Da).
-
Cleavage to form the benzyl cation (C₇H₇⁺, m/z 91).
-
Formation of the iminium ion from the cleavage of the C-C bond alpha to the nitrogen.
-
Potential Research Applications and Pharmacological Context
Substituted benzylamines are a well-established class of compounds with a broad range of biological activities.[2] The structural features of Benzyl[2-(3-bromophenyl)propan-2-yl]amine HCl suggest several potential areas for pharmacological investigation.
Caption: Potential pharmacological targets for Benzyl[2-(3-bromophenyl)propan-2-yl]amine HCl.
-
Central Nervous System (CNS) Activity: Many N-benzyl derivatives of phenethylamines and tryptamines are known to interact with serotonin receptors, particularly the 5-HT₂ family.[18] The structural similarity of the title compound to these classes of molecules suggests it could be a candidate for screening against various CNS targets. The lipophilic 3-bromophenyl group may enhance blood-brain barrier penetration.
-
Enzyme Inhibition: Benzylamine derivatives are known inhibitors of enzymes such as monoamine oxidase (MAO), which are important targets in the treatment of depression and neurodegenerative diseases.[2] The steric bulk provided by the gem-dimethyl groups and the electronic properties of the bromo-substituent could confer selectivity for different enzyme isoforms.
-
Antifungal Activity: Several benzylamine derivatives have been developed as antifungal agents.[13][17][19] These compounds often act by inhibiting ergosterol biosynthesis. The title compound could be evaluated for its activity against various fungal strains.
-
Ion Channel Modulation: The bulky, lipophilic nature of the 2-(3-bromophenyl)propan-2-yl group may facilitate interactions with hydrophobic pockets in ion channels, potentially modulating their activity.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Benzyl[2-(3-bromophenyl)propan-2-yl]amine HCl is not widely available, general precautions for handling substituted benzylamines and amine hydrochlorides should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.
Conclusion
Benzyl[2-(3-bromophenyl)propan-2-yl]amine HCl is a compound with significant potential for further investigation in the fields of medicinal chemistry and pharmacology. This guide provides a robust framework for its synthesis, characterization, and exploration of its biological activities. The proposed synthetic route is practical, and the predicted analytical data offer a baseline for researchers to confirm the identity and purity of the synthesized compound. Its structural relationship to known bioactive molecules suggests that it is a promising candidate for screening in various therapeutic areas.
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